Cinnamic Acid

Description

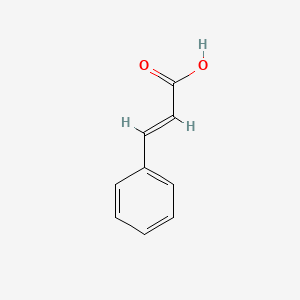

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Record name | cinnamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022489 | |

| Record name | E-Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |

| Record name | Cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

298.00 to 300.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

140-10-3, 621-82-9 | |

| Record name | trans-Cinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | E-Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 °C | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cornerstone of Phenylpropanoid Synthesis: A Technical Guide to Cinnamic Acid Biosynthesis from Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid is a pivotal intermediate in the biosynthesis of a vast array of natural products, including lignans, flavonoids, stilbenes, and coumarins.[1][2] These compounds are integral to plant development, defense mechanisms, and possess significant pharmacological properties. The primary route for this compound biosynthesis is through the deamination of the aromatic amino acid L-phenylalanine. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL), which marks the entry point into the phenylpropanoid pathway.[1] Understanding the intricacies of this biosynthetic pathway, the kinetics of its core enzyme, and the methodologies to study it are fundamental for researchers in natural product chemistry, plant biology, and drug discovery. This technical guide provides an in-depth overview of the biosynthesis of this compound from phenylalanine, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways.

The Core Biosynthetic Pathway: Phenylalanine to this compound

The conversion of L-phenylalanine to trans-cinnamic acid is a non-oxidative deamination reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24).[3] This enzyme is a key regulatory point in the phenylpropanoid pathway and is found in a wide range of plants, fungi, and some bacteria.[3] The reaction involves the elimination of an amino group from L-phenylalanine to form a double bond, yielding trans-cinnamic acid and ammonia.

Catalytic Mechanism of Phenylalanine Ammonia-Lyase (PAL)

The catalytic mechanism of PAL is complex and involves a unique prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from a conserved Ala-Ser-Gly motif within the enzyme's active site. The reaction proceeds through an electrophilic attack of the MIO group on the aromatic ring of L-phenylalanine, facilitating the elimination of the amino group.

Quantitative Analysis of Phenylalanine Ammonia-Lyase (PAL)

The kinetic properties of PAL can vary significantly depending on the source organism and the specific isoenzyme. Understanding these parameters is crucial for applications in metabolic engineering and biocatalysis.

| Organism | Isoenzyme | Substrate | K_m (mM) | V_max (µmol/h/mg) | Optimal pH | Optimal Temperature (°C) |

| Trichosporon cutaneum | - | L-Phenylalanine | 5.0 ± 1.1 | - | 8.0-8.5 | 32 |

| Musa cavendishii (Banana) | - | L-Phenylalanine | 1.45 | 0.15 | 8.8 | 30 |

| Musa cavendishii (Banana) | - | L-Tyrosine | 0.618 | 0.101 | 8.8 | 30 |

| Cyathobasis fruticulosa | - | L-Phenylalanine | - | 64.9 ± 0.1 (U/mg) | 8.8 | 37 |

| Picea asperata | PaPAL | L-Phenylalanine | - | - | 8.6 | 60 |

| Lactobacillus paracasei | LpAAL | L-Phenylalanine | 4.4 | - | 8.0 | 40 |

| Lactobacillus paracasei | LpAAL | L-Tyrosine | 1.2 | - | 8.0 | 40 |

Note: Enzyme activity units (U) can vary in their definition between studies. The data presented here is for comparative purposes.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to control the flux of carbon into the phenylpropanoid pathway in response to developmental and environmental cues.

Transcriptional Regulation

The expression of PAL genes is regulated by a complex network of transcription factors. Families of transcription factors such as MYB, AP2/ERF, NAC, and TCP have been implicated in the control of PAL gene expression. These transcription factors bind to specific cis-acting regulatory elements in the promoter regions of PAL genes, thereby activating or repressing their transcription in response to signals like light, wounding, and pathogen attack.

Post-Translational Modification

Post-translational modifications of the PAL enzyme itself can also modulate its activity. One of the most critical post-translational modifications is the autocatalytic formation of the MIO prosthetic group from a conserved tripeptide motif. This modification is essential for the enzyme's catalytic function.

Feedback Inhibition

The activity of PAL is subject to feedback inhibition by its product, trans-cinnamic acid, and other downstream products of the phenylpropanoid pathway. This mechanism allows the cell to fine-tune the rate of this compound synthesis based on the accumulation of its products. This compound and its derivatives can act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site and reducing its catalytic efficiency.

Regulatory network of Phenylalanine Ammonia-Lyase (PAL) activity.

Alternative Biosynthetic Pathway

While the PAL-catalyzed deamination of L-phenylalanine is the primary route for this compound biosynthesis, an alternative pathway has been identified in some plants, such as tea (Camellia sinensis). This pathway proceeds through phenylpyruvic acid (PPA) and phenyllactic acid (PAA) as intermediates. This alternative route involves the following steps:

-

Transamination: L-phenylalanine is converted to phenylpyruvic acid.

-

Reduction: Phenylpyruvic acid is reduced to phenyllactic acid by phenylpyruvic acid reductases (PPARs).

-

Dehydration: Phenyllactic acid is then dehydrated to form trans-cinnamic acid by a phenyllactate dehydratase.

Primary and alternative pathways for this compound biosynthesis.

Experimental Protocols

Heterologous Expression and Purification of Phenylalanine Ammonia-Lyase (PAL)

This protocol describes a general workflow for the expression and purification of recombinant PAL, which is often necessary for detailed kinetic and structural studies.

Workflow for heterologous expression and purification of PAL.

Methodology:

-

Gene Cloning: The open reading frame of the PAL gene is amplified by PCR and cloned into a suitable expression vector, such as pCold-TF, often with a polyhistidine-tag for affinity purification.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Induction: The bacterial culture is grown to an optimal density (OD600 of 0.4-0.6) and protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 16°C) to enhance protein solubility.

-

Cell Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption can be achieved by sonication or high-pressure homogenization.

-

Purification: The crude lysate is clarified by centrifugation and the supernatant containing the soluble PAL protein is subjected to purification. Affinity chromatography (e.g., Ni-NTA) is commonly used as a first step for His-tagged proteins. Further purification can be achieved by ion-exchange or size-exclusion chromatography.

-

Verification: The purity and molecular weight of the purified PAL are assessed by SDS-PAGE.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)

This assay measures the rate of formation of trans-cinnamic acid, which has a characteristic absorbance maximum at approximately 290 nm.

Materials:

-

0.1 M Sodium borate buffer or Tris-HCl buffer (pH 8.0-8.8)

-

3 mM L-phenylalanine solution

-

1 M HCl (for stopping the reaction in endpoint assays)

-

Enzyme extract or purified PAL solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer and L-phenylalanine solution.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the enzyme extract or purified PAL solution to the reaction mixture.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 290 nm over time (for a kinetic assay) or after a fixed incubation period (for an endpoint assay). A control reaction without the enzyme or with a heat-inactivated enzyme should be run in parallel.

-

Calculation of Activity: The rate of the reaction is calculated from the change in absorbance using the molar extinction coefficient of trans-cinnamic acid. One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and specific method for the quantification of this compound in biological samples.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: A mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 2% glacial acetic acid). The exact ratio can be optimized.

-

This compound standard

-

Sample extract

Procedure:

-

Sample Preparation: Extract this compound from the biological matrix using a suitable solvent (e.g., ethyl acetate after acidification). The extract is then dried and reconstituted in the mobile phase.

-

Chromatographic Separation: Inject the sample onto the C18 column. Elute the compounds with the mobile phase at a constant flow rate.

-

Detection: Monitor the eluent at a wavelength where this compound has a strong absorbance, typically around 270-292 nm.

-

Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to those of a known concentration of a this compound standard. A calibration curve should be generated using a series of standard solutions to ensure accurate quantification.

Conclusion

The biosynthesis of this compound from phenylalanine is a fundamental process in the plant kingdom and a subject of intense research due to the diverse biological activities of its downstream products. A thorough understanding of the enzymatic, regulatory, and alternative pathways involved is essential for leveraging this knowledge in fields ranging from agriculture to pharmacology. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate and manipulate this crucial biosynthetic pathway. Further exploration into the structure-function relationships of PAL and the intricate regulatory networks controlling its expression will undoubtedly unveil new opportunities for the targeted production of valuable phenylpropanoids.

References

A Comprehensive Technical Guide to the Natural Sources of Trans-Cinnamic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-cinnamic acid, a phenolic compound ubiquitously found in the plant kingdom, is a pivotal precursor in the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, and stilbenes.[1] Its multifaceted biological activities, encompassing antioxidant, anti-inflammatory, and antimicrobial properties, have made it a compound of significant interest for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive resource on the natural plant sources of trans-cinnamic acid, detailing quantitative data, experimental methodologies for its extraction and analysis, and an illustrative overview of its biosynthetic pathways.

Quantitative Analysis of Trans-Cinnamic Acid in Plant Sources

The concentration of trans-cinnamic acid varies considerably among different plant species and even between different parts of the same plant. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Concentration of Trans-Cinnamic Acid in Cinnamomum Species

| Plant Species | Plant Part | Concentration (mg/g of extract) | Reference |

| Cinnamomum loureirii | Bark | 16.97 | [2][3] |

| Cinnamomum loureirii | Leaf | 2.50 | [2][3] |

| Cinnamomum camphora | Bark | 0.31 | |

| Cinnamomum camphora | Leaf | 0.26 | |

| Cinnamomum camphora | Heartwood | 0.69 | |

| Cinnamomum japonicum | Bark | 0.23 | |

| Cinnamomum japonicum | Leaf | 0.10 | |

| Cinnamomum japonicum | Heartwood | 0.10 |

Table 2: Concentration of Trans-Cinnamic Acid in Commercial Cinnamon Powders

| Product | Concentration (mg/g of extract) | Reference |

| Cinnamon Powder A | 47.60 | |

| Cinnamon Powder B | 37.76 | |

| Cinnamon Powder C | 22.87 |

Table 3: Concentration of Trans-Cinnamic Acid in Various Fruits and Vegetables

| Plant Source | Concentration (mg/100g FW) | Reference |

| Lingonberry, raw | 4.12 | |

| Olive [Green], raw | 14.33 | |

| Olive [Black], raw | 0.77 | |

| Strawberry, raw | 0.22 | |

| American cranberry | 0.16 | |

| Redcurrant, raw | 0.10 | |

| Orange [Blood], pure juice | 0.02 (mg/100ml) | |

| Olive, oil, extra virgin | 0.02 |

Table 4: Concentration of Trans-Cinnamic Acid in Other Plant Sources

| Plant Source | Plant Part | Concentration | Reference | |---|---|---| | Storax Balsam (Liquidambar orientalis) | Gum | 7.03% (free), 25.26% (hydrolytic) | | | Propolis | | 1% - 1.5% | |

Experimental Protocols

Accurate quantification and isolation of trans-cinnamic acid from plant matrices necessitate robust and validated experimental protocols. This section details methodologies for extraction and High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 1: Extraction of Trans-Cinnamic Acid from Cinnamomum spp.

This protocol is adapted from the methodology used for the analysis of Cinnamomum species.

1. Sample Preparation:

-

Air-dry the plant material (bark, leaves, or heartwood) and grind it into a fine powder.

2. Methanol Extraction:

-

Weigh 10 g of the powdered plant material.

-

Add 200 mL of methanol (MeOH) to the powder.

-

Perform extraction under reflux.

-

Evaporate the solvent in vacuo to obtain the crude extract.

3. Sample Solution Preparation for HPLC:

-

Dissolve a known amount of the dried extract in 1 mL of MeOH.

-

Filter the solution through a 0.45-μm syringe filter prior to HPLC injection.

Protocol 2: Extraction and Isolation of Trans-Cinnamic Acid from Scrophularia buergeriana Roots

This protocol describes a multi-step extraction and purification process.

1. Initial Extraction:

-

Homogenize 10 kg of ground-dried roots in 30 L of ethanol at room temperature.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain a crude ethanolic extract.

2. Liquid-Liquid Extraction:

-

Suspend the crude extract in water.

-

Perform liquid-liquid extraction with ethyl acetate.

-

Evaporate the ethyl acetate to yield an ethyl acetate extract.

3. Chromatographic Purification:

-

Subject the ethyl acetate extract to column chromatography on silica gel using a gradient elution with n-hexane-acetone.

-

Further purify the relevant fractions by recrystallization and column chromatography on RP-18 silica gel with an acetone-isopropanol-MeOH-H₂O solvent system to obtain pure trans-cinnamic acid.

Protocol 3: HPLC Quantification of Trans-Cinnamic Acid

This protocol is a general method applicable to various plant extracts.

1. HPLC System and Column:

-

An HPLC system equipped with a UV or Diode Array Detector (DAD).

-

A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

-

A gradient of water (A) and methanol (B) is commonly used. A typical gradient is from 20% to 100% B over 30 minutes.

-

Alternatively, a gradient of 0.1% phosphoric acid solution (A) and acetonitrile (B) can be used, for example, a linear gradient from 0% to 90% B in 60 minutes.

3. Detection:

-

Set the UV detector to a wavelength of 272 nm or 280 nm.

4. Quantification:

-

Prepare a calibration curve using standard solutions of trans-cinnamic acid of known concentrations.

-

Inject the filtered sample extract and determine the peak area corresponding to trans-cinnamic acid.

-

Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Biosynthesis of Trans-Cinnamic Acid in Plants

The primary route for the biosynthesis of trans-cinnamic acid in plants is the phenylpropanoid pathway. However, an alternative pathway has also been elucidated.

Primary Biosynthetic Pathway

The key enzymatic step is the deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL), to produce trans-cinnamic acid. This is a crucial control point that links primary and secondary metabolism in plants.

Alternative Biosynthetic Pathway

An alternative pathway for the formation of trans-cinnamic acid has been discovered in tea (Camellia sinensis) and other plants. This pathway proceeds from L-phenylalanine via phenylpyruvic acid (PPA) and phenyllactic acid (PAA).

Visualizations

Biosynthetic Pathways of Trans-Cinnamic Acid

Caption: Biosynthetic routes to trans-cinnamic acid in plants.

General Experimental Workflow for Analysis

Caption: A typical workflow for the analysis of trans-cinnamic acid.

Conclusion

This technical guide provides a consolidated resource for the identification, quantification, and isolation of trans-cinnamic acid from natural plant sources. The presented data highlights that while Cinnamomum species are a rich source, various other plants, including certain fruits and balsams, also contain significant amounts of this valuable compound. The detailed experimental protocols offer a practical foundation for researchers to develop and adapt methods for their specific needs. Furthermore, the elucidation of the biosynthetic pathways provides a deeper understanding of the metabolic context of trans-cinnamic acid in plants, which is crucial for metabolic engineering and drug discovery efforts.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, an unsaturated carboxylic acid with the chemical formula C₉H₈O₂, is a naturally occurring organic compound found in various plants, including the cinnamon tree. It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical and chemical properties. These differences significantly influence their biological activities and potential applications in drug development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound isomers, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Physical and Chemical Properties

The physical and chemical properties of cis- and trans-cinnamic acid are summarized in the tables below for easy comparison. The trans isomer is generally more stable and thus more common.[1] The cis isomer can exist in several crystalline forms, known as allotropes (allothis compound and isocinnamic acids), leading to variations in its reported melting point.[2]

Table 1: Physical Properties of this compound Isomers

| Property | trans-Cinnamic Acid | cis-Cinnamic Acid |

| Molecular Weight ( g/mol ) | 148.16 | 148.16[3] |

| Appearance | White monoclinic crystals[1][4] | Colorless to white prismatic crystals |

| Melting Point (°C) | 133 | 42, 58, or 68 (polymorphs) |

| Boiling Point (°C) | 300 | 265 (decomposes) |

| Solubility in Water (g/L at 25°C) | ~0.5 | 8.45 |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, ether, acetone, benzene, chloroform | Soluble in ethanol, ether, ethyl acetate |

| Density (g/cm³) | 1.2475 | 1.284 (at 4°C for the 42°C melting point polymorph) |

Table 2: Chemical and Spectroscopic Properties of this compound Isomers

| Property | trans-Cinnamic Acid | cis-Cinnamic Acid |

| pKa (at 25°C) | 4.44 | 4.34 |

| UV-Vis λmax (nm) | 270-274 | 262-270 |

| ¹H NMR (Olefinic Protons, ppm) | Doublet, J ≈ 15.9 Hz | Doublet, J ≈ 12.9 Hz |

| Stability | More stable | Less stable, can isomerize to the trans form |

Mandatory Visualization

Signaling Pathway: this compound Inhibition of the PI3K/Akt Pathway

This compound and its derivatives have been shown to exert anti-cancer effects by modulating various signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell proliferation and survival. The following diagram illustrates the inhibitory effect of this compound on this pathway.

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow: Determination of Physical and Chemical Properties

The following diagram outlines a typical experimental workflow for characterizing the physical and chemical properties of an organic compound like a this compound isomer.

Caption: Workflow for characterizing this compound isomer properties.

Logical Relationship: Comparison of cis and trans Isomers

This diagram illustrates the logical relationship between the structures of cis and trans isomers and their resulting properties.

Caption: Structural and property differences between cis and trans isomers.

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound isomer transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound isomer is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound isomers in water and various organic solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities will be used, including water, ethanol, and hexane.

-

Qualitative Assessment:

-

Approximately 25 mg of the this compound isomer is added to 0.75 mL of the solvent in a test tube.

-

The mixture is vigorously shaken for 30 seconds and then allowed to stand for another 30 seconds.

-

The sample is observed for complete dissolution (soluble), partial dissolution (partially soluble), or no dissolution (insoluble).

-

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of the this compound isomer is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the this compound isomers.

Methodology (Potentiometric Titration):

-

Solution Preparation: A standard solution of the this compound isomer is prepared in a suitable solvent, typically a water-ethanol mixture to ensure solubility. A standardized solution of a strong base (e.g., NaOH) is also prepared.

-

Titration Setup: A pH meter with a calibrated electrode is immersed in the this compound solution. The standardized base solution is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the base.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.

Alternative Methodology (UV-Vis Spectrophotometry):

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the this compound isomer is also prepared.

-

Spectral Measurement: The UV-Vis spectrum of the this compound isomer is recorded in each buffer solution.

-

Data Analysis: The absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) is plotted against the pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.

Conclusion

The distinct physical and chemical properties of cis- and trans-cinnamic acid, largely dictated by their geometric isomerism, have profound implications for their biological activity and potential as therapeutic agents. A thorough understanding and accurate determination of these properties are fundamental for researchers and drug development professionals. The methodologies and data presented in this guide serve as a valuable resource for the continued exploration and application of these versatile natural compounds.

References

- 1. Uncovering the Biological Applications of this compound Derivatives: A Patent Review | Bentham Science [benthamscience.com]

- 2. Recent advances in synthetic approaches for bioactive this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of Cinnamic Acid in Organic and Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of cinnamic acid in a wide array of organic and aqueous solvents. Understanding the solubility of this compound, a versatile organic compound with applications in the pharmaceutical, flavor, and fragrance industries, is critical for its effective use in various scientific and industrial processes, including drug formulation, purification, and extraction. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Quantitative Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The following tables summarize the quantitative solubility of trans-cinnamic acid in various aqueous and organic solvents at different temperatures. This data is essential for designing crystallization processes, selecting appropriate solvents for chemical reactions, and formulating products.

Table 1: Solubility of trans-Cinnamic Acid in Various Solvents at 298.2 K (25.05 °C) and 313.2 K (40.05 °C) [1]

| Solvent | Solubility at 298.2 K ( g/100g solvent) | Solubility at 313.2 K ( g/100g solvent) |

| Water | 0.042 ± 0.001 | 0.083 ± 0.001 |

| Methanol | 32.94 ± 0.27 | 45.70 ± 0.07 |

| Ethanol | 25.86 ± 0.85 | 36.47 ± 0.08 |

| 1-Propanol | 19.29 ± 0.68 | 28.47 ± 0.53 |

| 2-Propanol | 16.79 ± 0.55 | 29.18 ± 0.62 |

| 2-Butanone | 22.46 ± 0.15 | 31.93 ± 1.00 |

| Ethyl Acetate | 13.05 ± 0.24 | 19.86 ± 0.27 |

| Acetonitrile | 6.26 ± 0.01 | 11.42 ± 0.03 |

Table 2: Solubility of trans-Cinnamic Acid in Water at Various Temperatures

| Temperature (°C) | Solubility (g/L) |

| 20 | 0.4[2] |

| 25 | 0.5[3] |

| 98 | 0.588 |

It is important to note that the solubility of this compound in water is relatively low but increases with temperature.[3] In basic solutions (pH > pKa of ~4.44), the carboxylic acid group deprotonates, forming the more soluble cinnamate anion, thus increasing its aqueous solubility.[3] this compound is freely soluble in many organic solvents like ethanol, acetone, ether, and benzene.

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following protocols outline the methodologies used to obtain the quantitative data presented above.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

1. Preparation of Saturated Solution:

-

An excess amount of trans-cinnamic acid is added to a known volume of the selected solvent in a sealed container (e.g., a conical flask or a vial with a screw cap).

-

The container is then placed in a constant-temperature water bath or incubator and agitated (e.g., using an orbital shaker) for a prolonged period (typically 18-24 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.

2. Separation of Undissolved Solute:

-

After the equilibration period, the agitation is stopped, and the suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter) to prevent any solid particles from being transferred.

3. Quantification of Dissolved Solute:

-

The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical method, such as gravimetry or UV/Vis spectrophotometry.

Analytical Techniques for Concentration Determination

1. Gravimetric Method:

The gravimetric method is a straightforward technique for determining the concentration of a non-volatile solute.

-

A precisely measured volume or weight of the saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

The solvent is evaporated from the solution, typically by heating in an oven at a temperature below the decomposition point of the solute. For this compound, which can be thermally unstable, careful temperature control is necessary.

-

The container with the dried solute is then cooled in a desiccator and weighed.

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

The solubility is then calculated as the mass of the solute per unit mass or volume of the solvent.

2. UV/Vis Spectrophotometry:

UV/Vis spectrophotometry is a sensitive method for quantifying compounds that absorb ultraviolet or visible light. This compound has a strong UV absorbance, making this a suitable analytical technique.

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound (around 273 nm in methanol). A calibration curve is then constructed by plotting absorbance versus concentration.

-

Sample Analysis: The saturated solution obtained from the shake-flask method is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at the same λmax.

-

The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Mandatory Visualization

The following diagram illustrates the logical workflow of the experimental procedure for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze cinnamic acid, a key intermediate in the biosynthesis of numerous natural products and a valuable compound in the pharmaceutical and fragrance industries. The following sections detail the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols and workflow diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of trans-cinnamic acid is characterized by distinct signals for the vinyl, aromatic, and carboxylic acid protons. The large coupling constant (J) between the vinyl protons is indicative of their trans configuration.

Table 1: ¹H NMR Chemical Shifts for trans-Cinnamic Acid

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Hα (vinyl) | 6.40 - 6.53 | Doublet | ~16.0 |

| Hβ (vinyl) | 7.59 - 7.82 | Doublet | ~16.0 |

| Aromatic Protons | 7.30 - 7.69 | Multiplet | - |

| Carboxylic Acid Proton | 10.94 - 12.42 | Broad Singlet | - |

Note: Chemical shifts can vary slightly depending on the solvent used.[1][2]

The ¹³C NMR spectrum provides information on all the carbon atoms in the this compound molecule.

Table 2: ¹³C NMR Chemical Shifts for trans-Cinnamic Acid

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Cα (vinyl) | 117.4 - 119.2 |

| Cβ (vinyl) | 143.9 - 147.1 |

| Aromatic C-H (ortho, meta, para) | 128.2 - 130.77 |

| Aromatic C (ipso) | 133.8 - 134.32 |

| Carbonyl (C=O) | 167.6 - 172.7 |

Note: Chemical shifts are typically reported relative to the solvent signal.[1][3][4]

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid, alkene, and aromatic functional groups.

Table 3: Characteristic IR Absorption Bands for trans-Cinnamic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 - 2300 (broad) | O-H stretch | Carboxylic Acid |

| ~1680 | C=O stretch | Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

| ~1580, ~1500 | C=C stretch | Aromatic Ring |

| ~1421 | C=C stretch | Aromatic Ring |

| ~1229 | C-O stretch | Carboxylic Acid |

| ~960 | C-H bend (trans) | Alkene |

Note: The broad O-H stretching is due to hydrogen bonding.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press.

-

-

Pellet Formation: Apply pressure to the press to form a thin, transparent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum.

-

-

Data Analysis:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like this compound.

The UV-Vis spectrum of this compound is characterized by strong absorption bands corresponding to π → π* transitions in the conjugated system. The position of the absorption maximum (λmax) can be influenced by the solvent and the stereochemistry of the double bond.

Table 4: UV-Vis Absorption Maxima for this compound

| Isomer | λmax (nm) | Solvent |

| trans-Cinnamic Acid | ~270 - 274 | Methanol or Ethanol |

| cis-Cinnamic Acid | ~262 - 270 | Methanol or Ethanol |

Note: The trans isomer generally absorbs at a slightly longer wavelength than the cis isomer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically an absorbance between 0.2 and 0.8).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Replace the blank cuvette with a cuvette containing the this compound solution.

-

Scan the absorbance of the sample over a specified wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration for a series of standard solutions.

-

References

Crystal Structures of cis- and trans-Cinnamic Acid: A Comprehensive Technical Guide

An In-depth Examination of the Polymorphic Landscapes of Cinnamic Acid Isomers for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the crystal structures of cis- and trans-cinnamic acid, two isomers that exhibit distinct polymorphic behaviors. Understanding the solid-state structures of these compounds is crucial for applications in pharmaceuticals, materials science, and organic chemistry, as polymorphism directly influences physical properties such as solubility, stability, and bioavailability. This document summarizes key crystallographic data, outlines detailed experimental protocols for crystal structure determination, and presents a visual representation of the isomeric and polymorphic relationships.

Introduction to the Polymorphism of this compound

This compound, an organic compound with the formula C₆H₅CH=CHCOOH, exists as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid. The trans-isomer is the more stable and common form. Both isomers are known to exhibit polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different crystalline forms are known as polymorphs and can display significantly different physicochemical properties.

The stable form of trans-cinnamic acid is denoted as the α-polymorph. A metastable β-polymorph is also well-documented, and a third, less stable γ-form has been reported but is poorly defined.[1] cis-Cinnamic acid also presents at least two polymorphic forms, which are distinguishable by their melting points. The study of these polymorphs is critical for controlling the solid-state properties of this compound and its derivatives in various applications.

Crystallographic Data of this compound Polymorphs

The following tables summarize the key crystallographic data for the known polymorphs of trans- and cis-cinnamic acid, as determined by single-crystal X-ray diffraction.

trans-Cinnamic Acid Polymorphs

| Parameter | α-trans-Cinnamic Acid[2] | β-trans-Cinnamic Acid |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pbca |

| a (Å) | 5.582(2) | 17.43 |

| b (Å) | 17.671(4) | 10.08 |

| c (Å) | 7.735(2) | 9.77 |

| α (˚) | 90 | 90 |

| β (˚) | 96.49(2) | 90 |

| γ (˚) | 90 | 90 |

| V (ų) | 758.0(3) | 1716 |

| Z | 4 | 8 |

| Temperature (K) | 193(1) | Not Reported |

Note: The crystallographic data for the γ-polymorph of trans-cinnamic acid is not well-established.

cis-Cinnamic Acid Polymorphs

cis-Cinnamic acid is known to exist in at least two polymorphic forms, often distinguished by their melting points of 58 °C and 68 °C.[3] The crystallographic data for one of these forms is provided below.

| Parameter | cis-Cinnamic Acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.339(3) |

| b (Å) | 5.9230(10) |

| c (Å) | 7.9130(10) |

| α (˚) | 90 |

| β (˚) | 100.32(2) |

| γ (˚) | 90 |

| V (ų) | 798.8(2) |

| Z | 4 |

| Temperature (K) | Not Reported |

Data obtained from the Crystallography Open Database (COD) entry 7215953.[4]

Experimental Protocols

The determination of the crystal structures of this compound polymorphs involves two primary stages: the growth of high-quality single crystals of the desired polymorph and the analysis of these crystals using single-crystal X-ray diffraction.

Crystal Growth Methodologies

The ability to obtain a specific polymorph is highly dependent on the crystallization conditions.

3.1.1. α-trans-Cinnamic Acid

The thermodynamically stable α-polymorph is typically obtained by slow evaporation from a variety of organic solvents.

-

Protocol:

-

Dissolve trans-cinnamic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) at an elevated temperature to create a saturated or near-saturated solution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent over several days.

-

Harvest the resulting single crystals for X-ray analysis.

-

3.1.2. β-trans-Cinnamic Acid

The metastable β-polymorph requires specific conditions to prevent its conversion to the more stable α-form.

-

Protocol:

-

Melt a sample of trans-cinnamic acid by heating it above its melting point (approximately 133 °C).

-

Rapidly cool the melt by pouring it into an ice-water mixture with vigorous stirring.[2]

-

This rapid precipitation yields the metastable β-form.

-

Due to its metastable nature, single crystals suitable for X-ray diffraction can be challenging to grow. The resulting microcrystalline powder is often analyzed using powder X-ray diffraction. For single-crystal studies, crystal growth from ethereal solutions, such as a mixture of diethyl ether and petroleum ether, has been reported to yield X-ray quality crystals.

-

3.1.3. cis-Cinnamic Acid Polymorphs

The different polymorphs of cis-cinnamic acid can be obtained through controlled crystallization and thermal procedures.

-

Protocol:

-

cis-Cinnamic acid can be prepared by the photochemical isomerization of trans-cinnamic acid.

-

The polymorph with a melting point of 68 °C can be obtained by distillation of the crude cis-acid under high vacuum.

-

Recrystallization from petroleum ether can yield the polymorph with a melting point of 58 °C.

-

Single crystals for X-ray diffraction are typically grown by slow evaporation from a suitable solvent at a controlled temperature.

-

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for the determination of a crystal structure once a suitable single crystal has been obtained.

-

Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 193 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated.

-

Structure Solution and Refinement: The positions of the atoms in the asymmetric unit are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters.

-

Validation: The final crystal structure is validated using crystallographic software to ensure its chemical and geometric sensibility. The final data, including atomic coordinates, bond lengths, and angles, are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

-

Isomeric and Polymorphic Relationships

The relationship between the isomers of this compound and their respective polymorphs can be visualized as a branching pathway, where the primary division is between the cis and trans isomers, and subsequent divisions represent the different polymorphic forms of each.

Figure 1: Isomeric and polymorphic relationships of this compound.

This guide serves as a foundational resource for professionals in drug development and materials science, providing the necessary crystallographic data and experimental context to understand and control the solid-state behavior of cis- and trans-cinnamic acid. The distinct packing arrangements of these polymorphs underscore the importance of comprehensive solid-state characterization in the development of new chemical entities.

References

The Microbial Degradation of Cinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a ubiquitous phenylpropanoid found throughout the plant kingdom, serves as a crucial intermediate in the biosynthesis of lignin and a wide array of other secondary metabolites.[1] Its presence in soil and plant-derived biomass makes it a significant carbon source for various microorganisms. The microbial catabolism of this compound is not only a vital component of the global carbon cycle but also a source of valuable biocatalysts and a potential target for antimicrobial drug development. This technical guide provides a comprehensive overview of the core degradation pathways of this compound in microorganisms, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Core Degradation Pathways of this compound

Microorganisms have evolved diverse strategies to metabolize this compound, which can be broadly categorized into several key pathways:

-

Reduction of the side chain: The double bond in the propionic acid side chain is reduced to form 3-phenylpropionic acid.

-

Hydroxylation of the aromatic ring: Hydroxyl groups are introduced onto the benzene ring, often as a prerequisite for ring cleavage.

-

Decarboxylation: The carboxyl group is removed from the side chain, a common pathway in fungi leading to the formation of styrene.

-

β-oxidation-like pathway: The side chain is shortened through a process analogous to fatty acid beta-oxidation.

These pathways are not mutually exclusive and can occur in various combinations depending on the microorganism and environmental conditions.

Pathway in Stenotrophomonas sp. TRMK2: A Gram-Negative Bacterium

A recently isolated bacterium, Stenotrophomonas sp. TRMK2, demonstrates a comprehensive degradation pathway involving side-chain reduction and subsequent aromatic ring hydroxylation and cleavage.[2][3][4] This strain is capable of completely utilizing 5 mM of this compound within 18 hours of incubation.[2]

The proposed catabolic pathway is as follows: this compound → 3-Phenylpropionic acid → 3-(4-Hydroxyphenyl)propionic acid → 4-Hydroxybenzoic acid → Protocatechuic acid → Ring Cleavage

The key enzymes involved in this pathway have been identified and their specific activities measured in cell-free extracts.

Pathway in Aspergillus niger: A Filamentous Fungus

In the filamentous fungus Aspergillus niger, a prominent pathway for this compound degradation is non-oxidative decarboxylation to styrene. This conversion is catalyzed by the synergistic action of two enzymes: this compound decarboxylase (CdcA) and the flavin prenyltransferase (PadA). The genes encoding these enzymes, along with a transcriptional regulator, SdrA, are often found clustered in the genome.

Pathway involving Hca Dioxygenase in Bacteria

In some bacteria, such as Photorhabdus luminescens and Pseudomonas, the degradation of this compound proceeds through a pathway involving a dioxygenase that acts on the aromatic ring. In P. luminescens, the hca operon, homologous to the one in E. coli, is involved in this process. This compound induces the expression of the hca operon, which is regulated by the HcaR protein.

Quantitative Data on this compound Degradation

A summary of the available quantitative data on key enzymes and processes in microbial this compound degradation is presented below. This allows for a comparative analysis of the efficiency of different pathways.

Table 1: Specific Activity of Enzymes in Stenotrophomonas sp. TRMK2

| Enzyme | Specific Activity (U/mg protein) |

| Cinnamate Reductase | Low |

| 3-Phenylpropionic Acid Hydroxylase | Moderate |

| p-Hydroxybenzoic Acid Hydroxylase | Moderate |

| Protocatechuate 3,4-Dioxygenase | Good |

Table 2: Kinetic Parameters of this compound Decarboxylases

| Enzyme Source | Enzyme | Substrate | Turnover Frequency (min⁻¹) | Total Turnover Number (TTN) | Km (µM) | Reference |

| Capronia coronata (recombinant) | Ferulic Acid Decarboxylase (CcFDC) | trans-Cinnamic Acid | 1857 | 110,013 | - | |

| Saccharomyces cerevisiae (in E. coli) | Ferulic Acid Decarboxylase (FDC) | trans-Cinnamic Acid | - | - | - | |

| Candida guilliermondii | Phenolic Acid Decarboxylase (CgPAD) | This compound | No reaction | - | - |

Table 3: Gene Expression Changes in Response to this compound

| Organism | Gene(s) | Regulator | Fold Change in Expression | Condition | Reference |

| Photorhabdus luminescens | stlA (PAL) | - | 5.1 ± 1.7 | 1.3 mM this compound | |

| Photorhabdus luminescens | hcaE | HcaR | 6.3 ± 2.5 | 1.3 mM this compound | |

| Aspergillus niger | cdcA, padA | SdrA | Significantly reduced in ΔsdrA | Growth on this compound | |

| Agrobacterium fabrum | atu1416, atu1417 | HcaR | 2.36, 1.68 | Presence of ferulic acid (inducer) |

Table 4: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (mg/mL) | Reference |

| Pseudomonas fragi 38-8 | 0.25 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments in the study of this compound degradation.

Cinnamate Reductase Assay

This assay spectrophotometrically measures the activity of cinnamate reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Reagents:

-

Phosphate buffer (100 mM, pH 7.0)

-

NADH solution (1 mM)

-

This compound solution (1 mM)

-

Cell-free enzyme extract

Procedure:

-

Prepare a 1 mL reaction mixture containing:

-

Phosphate buffer (100 mM, pH 7.0)

-

1 mM NADH

-

1 mM this compound

-

-

Add an appropriate amount of the crude enzyme extract to initiate the reaction.

-

Immediately measure the decrease in absorbance at 340 nm using a spectrophotometer.

-

The enzyme activity is calculated based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

This compound Decarboxylase Assay

The activity of this compound decarboxylase can be determined by monitoring the decrease of the substrate (this compound) or the formation of the product (styrene) over time using HPLC.

Reagents:

-

Appropriate buffer (e.g., phosphate buffer, pH 6.0-7.0)

-

This compound solution (of known concentration)

-

Cell-free extract or purified enzyme

-

Quenching solution (e.g., acid or organic solvent)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Set up reaction mixtures containing buffer, this compound, and enzyme.

-

Incubate at the optimal temperature for the enzyme.

-

At different time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

-

Analyze the samples by HPLC to quantify the remaining this compound and/or the formed styrene.

-

Calculate the enzyme activity based on the rate of substrate consumption or product formation.

Analysis of this compound and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound and its degradation products.

Instrumentation and Conditions (Example):

-

System: HPLC with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Example Gradient: Start with a low percentage of organic solvent, and gradually increase it over the run to elute compounds with increasing hydrophobicity.

-

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Detection Wavelength: this compound and its derivatives have strong UV absorbance. Common wavelengths for detection are around 270-320 nm.

Identification of Metabolites by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the structural elucidation of volatile and semi-volatile metabolites of this compound degradation. Derivatization is often required to increase the volatility of the organic acids.

General Protocol for Derivatization (Silylation):

-

Drying: The aqueous sample containing the metabolites is dried completely, for example, under a stream of nitrogen.

-

Derivatization Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the dried sample.

-

Reaction: The mixture is heated (e.g., at 70°C for a specific duration) to allow the derivatization reaction to complete. This replaces active hydrogens with trimethylsilyl (TMS) groups.

-

GC-MS Analysis: The derivatized sample is then injected into the GC-MS system for separation and identification based on retention time and mass spectra.

Conclusion

The microbial degradation of this compound is a multifaceted process involving a variety of enzymatic reactions and regulatory networks. This guide provides a foundational understanding of the core pathways in key microorganisms, supported by quantitative data and detailed experimental protocols. For researchers in academia and industry, a thorough understanding of these pathways is essential for applications ranging from bioremediation and biocatalysis to the development of novel antimicrobial agents that target these metabolic routes. The provided diagrams and structured data aim to facilitate a deeper comprehension and comparison of these complex biological systems. Further research into the kinetics of a wider range of enzymes and the elucidation of regulatory mechanisms in diverse microorganisms will undoubtedly uncover new opportunities in biotechnology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Degradation of this compound by a newly isolated bacterium Stenotrophomonas sp. TRMK2 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Cinnamic Acid Derivatives from Natural Sources: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in a variety of plants, and its derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, serve as a versatile scaffold for the development of novel therapeutic agents. Natural sources, ranging from medicinal plants to fungi, are a rich repository of diverse this compound derivatives with potent pharmacological properties, including antimicrobial, antioxidant, and anticancer effects.[1][3] This technical guide provides a comprehensive overview of the discovery of novel this compound derivatives from natural products, detailing experimental protocols for their isolation, characterization, and biological evaluation, and presenting quantitative data on their activities.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the antimicrobial, anticancer, and antioxidant activities of various this compound derivatives isolated from or inspired by natural sources.

Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Natural Source/Origin | Test Organism | MIC (µg/mL) | Reference |

| This compound | Synthetic/Natural | Bacillus subtilis | 0.5 mg/mL | |

| This compound | Synthetic/Natural | Staphylococcus aureus | 0.5 mg/mL | |

| Methyl Cinnamate | Alpinia malaccensis | Bacillus subtilis | 2 mg/mL | |

| 1-Cinnamoylpyrrolidine | Derivative of this compound | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | 0.5 mg/mL | |

| 4-Methoxythis compound | Baccharis grisebachii | Various bacteria and fungi | 50.4 - 449 µM | |

| Caffeic acid carvacrol ester (DM2) | Synthetic derivative | Gram-positive bacteria | >256 mg/L | |

| o-Coumaric acid carvacrol ester (DM8) | Synthetic derivative | Gram-positive bacteria | >256 mg/L | |

| Substituted Cinnamamides | Synthetic | Staphylococcus sp., Enterococcus sp. | 1-2 µg/mL |

Table 2: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference | |---|---|---|---|---| | Compound 5 (methyl-substituted amide) | A-549 (Lung) | 10.36 | | | Compound 1 (methyl-substituted amide) | A-549 (Lung) | 11.38 | | | Compound 9 (methyl-substituted amide) | A-549 (Lung) | 11.06 | | | 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | Multiple cell lines | Potent activity | | | Cinnamaldehyde | Hep G2 (Liver) | Varies | | | this compound | Hep G2 (Liver) | Varies | | | Cinnamyl Alcohol | Hep G2 (Liver) | Varies | |

Table 3: Antioxidant Activity of this compound Derivatives (IC50 Values)

| Compound/Derivative | Assay | IC50 | Reference |

| This compound | DPPH | 0.18 µg/mL | |

| Acetyl this compound Derivative | DPPH | 0.16 µg/mL | |

| Cinnamamide derivative (5c) | DPPH | 56.35 µg/ml | |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives (4, 13) | Lipid Peroxidation | Comparable to Trolox | |

| 4-hydroxythis compound derivative | Mycobacterium marinum inhibition | 64 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of novel this compound derivatives.

Isolation and Purification of this compound Derivatives from Plant Material

a. Extraction:

-

Air-dry the plant material (e.g., leaves, stems, roots) at room temperature.

-

Grind the dried material into a fine powder.

-

Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by dichloromethane, ethyl acetate, and finally a polar solvent like methanol. This is done to separate compounds based on their polarity.

-

Macerate the plant powder in each solvent for a specified period (e.g., 24-72 hours) with constant agitation.

-

Filter the extract after each solvent extraction and concentrate the filtrate using a rotary evaporator under reduced pressure.

b. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) as the mobile phase.

-

Load the crude extract onto the top of the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, use a preparative HPLC system with a suitable column (e.g., C18 reverse-phase).

-

Dissolve the semi-purified fraction in a suitable solvent and inject it into the HPLC system.

-

Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile or methanol, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape.

-

Collect the peaks corresponding to the purified compounds.

-

Characterization of Novel this compound Derivatives

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-